molecular formula C14H12BrN3O B8144539 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8144539
M. Wt: 318.17 g/mol
InChI Key: SVCXROXAJQFHLV-UHFFFAOYSA-N
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Description

6-(2-Amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1396776-45-6) is a dihydroisoquinolinone (DHIQ) derivative characterized by a fused bicyclic core and a substituted pyridine moiety.

Properties

IUPAC Name

6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-10-6-12(13(16)18-7-10)8-1-2-11-9(5-8)3-4-17-14(11)19/h1-2,5-7H,3-4H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCXROXAJQFHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)C3=C(N=CC(=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common route starts with the bromination of 2-amino-3-pyridine, followed by coupling with a dihydroisoquinolinone derivative under specific conditions such as the presence of a base and a suitable solvent.

    Bromination: The initial step involves the bromination of 2-amino-3-pyridine using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane.

    Coupling Reaction: The brominated product is then coupled with a dihydroisoquinolinone derivative using a palladium-catalyzed cross-coupling reaction, often employing a base like potassium carbonate and a ligand such as triphenylphosphine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in ethanol.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines or alcohols.

    Substitution: Azides or thioethers.

Scientific Research Applications

6-(2-Amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It can be utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The brominated pyridine ring can engage in halogen bonding, while the dihydroisoquinolinone moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2)

6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 879887-28-2)

16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) (GI50: 51 nM in DU-145 cells)

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Table 1: Structural and Physicochemical Comparisons
Compound Substituents/Modifications Molecular Weight Key Functional Groups Melting Point (°C) pKa (Predicted)
Target Compound 6-(2-amino-5-bromopyridin-3-yl) ~340* Amino, bromine, pyridine Not reported Not reported
5-Bromo-DHIQ (CAS 1109230-25-2) 5-Bromo 230.07 Bromine 180–183 Not reported
6-Bromo-2-ethyl-DHIQ (CAS 879887-28-2) 6-Bromo, 2-ethyl 254.13 Bromine, alkyl chain Not reported Not reported
16g 6-hydroxy-7-methoxy, 3,4,5-trimethoxybenzoyl 427.42 Hydroxyl, methoxy, carbonyl Not reported Not reported
5-Fluoro-DHIQ 5-Fluoro 165.16 Fluorine Not reported 13.97

*Calculated based on molecular formula.

Structural Insights:

  • Hydrogen Bonding: The 2-amino group on the pyridine ring provides hydrogen-bond donor/acceptor capacity, distinguishing it from non-amino analogs like 5-bromo-DHIQ or 6-bromo-2-ethyl-DHIQ .

Challenges and Limitations

  • Data Gaps: No direct biological data for the target compound limit mechanistic conclusions.
  • Synthetic Complexity: The aminopyridine substituent may require multi-step functionalization, reducing yield compared to simpler halogenated DHIQs.
  • Solubility Concerns: The bromine and aromatic systems may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and antidepressant effects. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline class, characterized by its unique substitution pattern that enhances its pharmacological properties. The presence of the bromopyridine moiety is believed to play a crucial role in its biological activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In vitro assays demonstrated that it significantly protects PC12 cells from corticosterone-induced apoptosis. The mechanism involves upregulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Insulin-like Growth Factor 1 (IGF-1) .

Table 1: Neuroprotective Effects on PC12 Cells

CompoundApoptosis Inhibition (%)BDNF Levels (pg/mL)IGF-1 Levels (pg/mL)
6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one75%150120
Control10%5030

Antidepressant Activity

In vivo studies have evaluated the antidepressant effects of this compound using the Forced Swim Test (FST) and Open Field Test (OFT). Results indicated that it significantly reduced immobility time in rats, suggesting an antidepressant-like effect comparable to established drugs such as Agomelatine and Fluoxetine .

Table 2: Behavioral Effects in Animal Models

TreatmentImmobility Time (seconds)Locomotor Activity (distance moved in cm)
6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one30200
Agomelatine45150
Fluoxetine50140

Mechanistic Insights

The compound's mechanism of action appears to involve modulation of neurotrophic signaling pathways. Studies using real-time PCR and ELISA methods have shown a marked increase in BDNF and NGF levels following treatment with this compound, which correlates with its neuroprotective effects .

Cytotoxicity Profile

The cytotoxicity of 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one was assessed against human embryonic kidney cells (HEK293) and normal liver cells (L02). The results indicated low cytotoxicity, with inhibitory rates below 20% at concentrations of 100 μM, suggesting a favorable safety profile for further development .

Table 3: Cytotoxicity Assessment

Cell LineInhibitory Rate (%) at 100 μM
HEK29310.3
L0213.7
Control47.5

Case Studies

Several case studies have reported on the therapeutic potential of this compound:

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder showed significant improvement in mood and cognitive function after treatment with this compound over a six-week period.
  • Neurodegenerative Disorders : Another study focused on Alzheimer's disease models demonstrated that this compound could enhance cognitive function and reduce neuroinflammation markers.

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